molecular formula C9H5ClN2O2 B12284701 4-Chloro-1,5-naphthyridine-3-carboxylic acid

4-Chloro-1,5-naphthyridine-3-carboxylic acid

Cat. No.: B12284701
M. Wt: 208.60 g/mol
InChI Key: YTOIZIARFIQVAO-UHFFFAOYSA-N
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Description

4-Chloro-1,5-naphthyridine-3-carboxylic acid is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by the presence of a chlorine atom at the 4th position and a carboxylic acid group at the 3rd position on the naphthyridine ring. Naphthyridines are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1,5-naphthyridine-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of 4-chloro-1,5-naphthyridine with a suitable carboxylating agent under controlled conditions. For instance, the compound can be synthesized by reacting 4-chloro-1,5-naphthyridine with carbon dioxide in the presence of a base such as sodium hydride .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product .

Mechanism of Action

The mechanism of action of 4-Chloro-1,5-naphthyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antibacterial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-1,5-naphthyridine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in medicinal chemistry and other research fields .

Properties

Molecular Formula

C9H5ClN2O2

Molecular Weight

208.60 g/mol

IUPAC Name

4-chloro-1,5-naphthyridine-3-carboxylic acid

InChI

InChI=1S/C9H5ClN2O2/c10-7-5(9(13)14)4-12-6-2-1-3-11-8(6)7/h1-4H,(H,13,14)

InChI Key

YTOIZIARFIQVAO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=C(C(=C2N=C1)Cl)C(=O)O

Origin of Product

United States

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